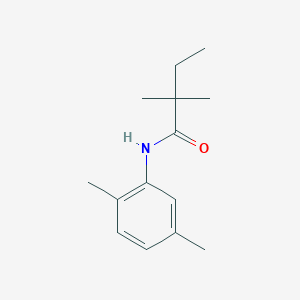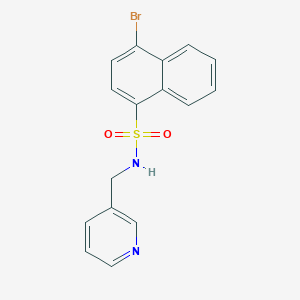
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide, also known as TQBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. TQBS has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Wirkmechanismus
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide's mechanism of action is not fully understood, but it has been shown to interact with various cellular pathways. One proposed mechanism is that this compound inhibits the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer. This compound has also been shown to activate the AMPK pathway, which regulates cellular energy metabolism.
Biochemical and Physiological Effects
This compound exhibits a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to have antioxidant properties. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, this compound's mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, this compound is not yet widely available, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on 2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide. One area of interest is further investigation of its potential as an anti-inflammatory agent, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of research is this compound's potential as an anti-cancer agent, with a focus on its mechanism of action and potential for combination therapy with other cancer treatments. Additionally, further research is needed to fully understand this compound's effects on cellular pathways and its potential for use in treating metabolic disorders such as diabetes.
Synthesemethoden
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide can be synthesized through a multistep process involving the reaction of quinoline and benzenesulfonyl chloride. The resulting intermediate is then reacted with trimethylamine to produce this compound. This synthesis method has been optimized to yield high purity this compound for research purposes.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethyl-N-quinolin-3-yl-benzenesulfonamide has been studied for its potential therapeutic properties in various scientific research applications. One area of interest is its potential as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This suggests that this compound may have potential as a treatment for inflammatory diseases.
Another area of research is this compound's potential as an anti-cancer agent. This compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function. This makes this compound a promising candidate for further investigation as a potential treatment for cancer.
Eigenschaften
Molekularformel |
C18H18N2O2S |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2,4,6-trimethyl-N-quinolin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H18N2O2S/c1-12-8-13(2)18(14(3)9-12)23(21,22)20-16-10-15-6-4-5-7-17(15)19-11-16/h4-11,20H,1-3H3 |
InChI-Schlüssel |
NWLQPEYHPVUZMN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C |
Löslichkeit |
19.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)


![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)



![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)
![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)



![N-[2-(methyloxy)cyclohexyl]cycloheptanamine](/img/structure/B259574.png)
